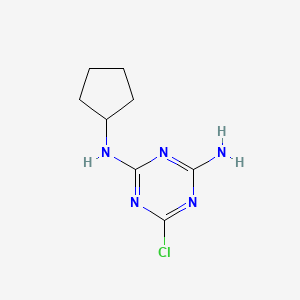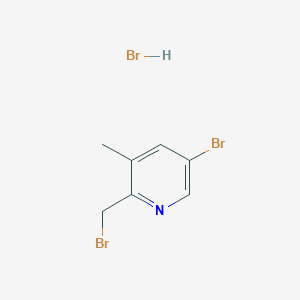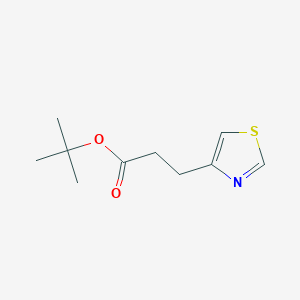
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol is an organic compound with the molecular formula C10H13BrO3 It is a brominated derivative of 3,4-dimethoxyphenylethanol, featuring a bromine atom at the 2-position of the aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol can be synthesized through several methods. One common approach involves the bromination of 3,4-dimethoxyphenylethanol using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane. The reaction typically proceeds under mild conditions and yields the desired brominated product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow processes to ensure efficient production. The use of automated reactors and precise control of reaction parameters can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 3,4-dimethoxyphenylethanol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products Formed
Oxidation: 1-(2-Bromo-3,4-dimethoxyphenyl)ethanone or 1-(2-Bromo-3,4-dimethoxyphenyl)acetaldehyde.
Reduction: 3,4-Dimethoxyphenylethanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: It can be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-(2-Bromo-3,4-dimethoxyphenyl)ethanol depends on its specific application and the target molecule or pathway. In general, the bromine atom and the hydroxyl group can interact with biological molecules, potentially inhibiting or modifying their function. For example, the compound may inhibit enzymes by binding to their active sites or alter signaling pathways by interacting with receptors.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,4-Dimethoxyphenylethanol: Lacks the bromine atom, making it less reactive in certain substitution reactions.
1-(2-Chloro-3,4-dimethoxyphenyl)ethanol: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological activity.
1-(2-Iodo-3,4-dimethoxyphenyl)ethanol: Contains an iodine atom, which can lead to different chemical and biological properties.
Uniqueness
1-(2-Bromo-3,4-dimethoxyphenyl)ethanol is unique due to the presence of the bromine atom, which imparts specific reactivity and potential biological activity. The bromine atom can participate in various chemical reactions, making the compound a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H13BrO3 |
|---|---|
Poids moléculaire |
261.11 g/mol |
Nom IUPAC |
1-(2-bromo-3,4-dimethoxyphenyl)ethanol |
InChI |
InChI=1S/C10H13BrO3/c1-6(12)7-4-5-8(13-2)10(14-3)9(7)11/h4-6,12H,1-3H3 |
Clé InChI |
JXMLRPFJVBPVDM-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=C(C(=C(C=C1)OC)OC)Br)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,4-Diamino-7-chloro-2-[4-(methylsulfanyl)phenoxy]anthracene-9,10-dione](/img/structure/B13131373.png)
![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
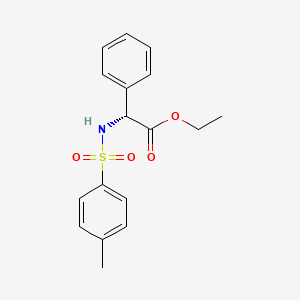
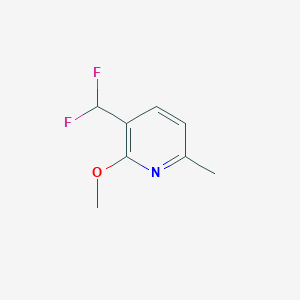

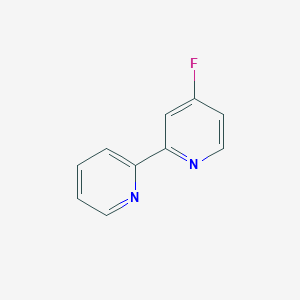
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)

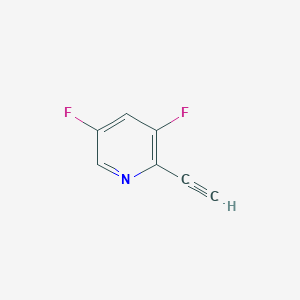
![4,4'-Dimethyl-[9,9'-bianthracene]-10,10'(9H,9'H)-dione](/img/structure/B13131429.png)

